molecular formula C20H16N4O4 B252330 N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No. B252330
M. Wt: 376.4 g/mol
InChI Key: LTJRNVKNTYJNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide is a synthetic compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BIBX1382 and is a selective inhibitor of the epidermal growth factor receptor (EGFR).

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide is through the inhibition of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is overexpressed in many types of cancer and is involved in the regulation of cell growth and proliferation. Inhibition of EGFR by N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and decrease the production of inflammatory cytokines. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its selectivity for EGFR. This allows for specific targeting of cancer cells that overexpress EGFR, while minimizing toxicity to normal cells. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the study of this compound in combination with other chemotherapeutic agents to determine optimal treatment regimens. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases beyond cancer, such as inflammatory diseases.

Synthesis Methods

The synthesis of N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps. The starting material is 2-aminobenzofuran, which is reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 4-chloro-6,7-dimethoxyquinazoline to form the desired compound. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and head and neck cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(1-benzofuran-2-carbonylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C20H16N4O4/c25-18-13-6-2-3-7-14(13)23-17(24-18)20(27)22-10-9-21-19(26)16-11-12-5-1-4-8-15(12)28-16/h1-8,11H,9-10H2,(H,21,26)(H,22,27)(H,23,24,25)

InChI Key

LTJRNVKNTYJNOL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

Origin of Product

United States

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